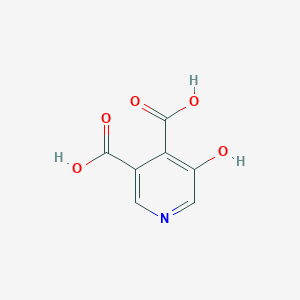

5-Hydroxypyridine-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

17285-97-1 |

|---|---|

Molecular Formula |

C7H5NO5 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

5-hydroxypyridine-3,4-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |

InChI Key |

MWCYBLDGNMZDTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies of 5 Hydroxypyridine 3,4 Dicarboxylic Acid and Its Derivatives

Strategies for the Construction of the Pyridine (B92270) Ring System

The formation of the substituted pyridine core is a critical step in the synthesis of 5-hydroxypyridine-3,4-dicarboxylic acid and its derivatives. Key strategies include cycloaddition reactions and the aromatization of precursor molecules.

Diels-Alder Cycloaddition Reactions in Hydroxypyridine Diester Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming cyclic compounds, is a cornerstone in the industrial synthesis of vitamin B6 precursors. researchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring system. alfredstate.educerritos.edu In the context of synthesizing hydroxypyridine diesters, this strategy is employed to construct the foundational six-membered ring that will become the pyridine.

A notable application is the reaction between an oxazole (B20620), serving as the diene component, and a suitable dienophile. The resulting cycloadduct can then undergo a series of transformations, including aromatization, to yield the desired substituted pyridine. The industrial synthesis of vitamin B6, for instance, relies on the formation of a hydroxypyridine diester, specifically 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, through a Diels-Alder reaction. researchgate.net The efficiency and atom economy of the Diels-Alder reaction make it an attractive and environmentally conscious approach. nih.gov

| Diene | Dienophile | Key Intermediate | Product | Ref. |

| Substituted Oxazole | Maleic Anhydride Derivative | Cycloadduct | 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester | researchgate.net |

Aromatization Pathways of Pyridine Precursors

Following the initial construction of the six-membered ring, which often exists in a non-aromatic or partially saturated state, an aromatization step is necessary to form the stable pyridine ring. This can be achieved through various oxidative methods. For instance, intermediates derived from Diels-Alder reactions can be aromatized to yield the final pyridine products. mdpi.com

The oxidation of Hantzsch 1,4-dihydropyridines is a well-established method for synthesizing pyridine derivatives. researchgate.net Various oxidizing agents can be employed for this transformation, including nitric acid and calcium hypochlorite. researchgate.net The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. The disappearance of the -NH peak in the proton NMR spectrum of the reaction product is a clear indicator of successful aromatization. researchgate.net

| Precursor | Aromatization Method | Product |

| Dihydropyridine Intermediate | Oxidation (e.g., with nitric acid) | Substituted Pyridine |

| Diels-Alder Cycloadduct | Dehydrogenation/Oxidation | Aromatic Pyridine Derivative |

Functional Group Transformations and Derivatization

Once the this compound core is established, further modifications of the carboxylic acid and hydroxyl functional groups can be performed to synthesize a variety of derivatives.

Esterification and Hydrolysis of Carboxylic Acid Moieties

The carboxylic acid groups at the 3 and 4 positions of the pyridine ring can be readily converted to esters through esterification. google.com This reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.commasterorganicchemistry.com The Fischer esterification is a classic example of this transformation. To drive the equilibrium towards the ester product, an excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com

Conversely, the hydrolysis of these esters back to the corresponding carboxylic acids can be achieved by treatment with water, often under acidic or basic conditions. google.com This reversible nature of the esterification reaction allows for the protection of the carboxylic acid groups during other synthetic steps and their subsequent deprotection when needed.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Diethyl 5-hydroxypyridine-3,4-dicarboxylate | Esterification |

| Diethyl 5-hydroxypyridine-3,4-dicarboxylate | Water, Acid/Base | This compound | Hydrolysis |

Reduction of Carboxylic Acid Derivatives (e.g., Esters to Alcohols)

The ester derivatives of this compound can be reduced to the corresponding alcohols. For example, the key intermediate in an alternative synthesis of pyridoxine (B80251), 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, can be reduced to afford crude pyridoxine (a form of vitamin B6). researchgate.net This reduction transforms the two ester groups into primary alcohol functionalities. Silane-based reducing agents, such as silane (B1218182) monomers (e.g., MeSiH(OEt)₂) or polysiloxanes (e.g., polymethylhydrosiloxane (B1170920), PMHS), have been investigated for this purpose. researchgate.net

Nucleophilic Substitutions on Pyridine Ring Systems

Nucleophilic substitution is a fundamental class of reactions for the functionalization of pyridine rings. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. However, direct nucleophilic substitution to introduce hydroxyl and carboxyl groups onto an unsubstituted pyridine ring to form this compound is not a straightforward process.

Typically, the synthesis of such highly substituted pyridines involves the use of pre-functionalized starting materials or activating groups. For instance, a common strategy involves the activation of pyridine N-oxides. The N-oxide group increases the ring's susceptibility to nucleophilic attack and can direct substituents to specific positions. A subsequent deoxygenation step removes the N-oxide.

Another approach is the use of leaving groups, such as halogens, on the pyridine ring. A 2-amino-5-halopyridine can be used as a starting material where the halogen is substituted by a protected hydroxyl group, followed by deprotection. google.com For example, 2-amino-5-bromopyridine (B118841) can undergo a substitution reaction with a protected form of a hydroxyl group, like sodium benzyl (B1604629) alcohol, to introduce the oxygen functionality. google.com The amino group can later be converted to a carboxylic acid, although this involves multiple steps. The synthesis of polysubstituted pyridines often requires a sequence of reactions, including Wittig reactions, Staudinger reactions, aza-Wittig reactions, and electrocyclizations to build the desired substitution pattern.

Investigation of Novel Synthetic Routes

The quest for more efficient, atom-economical, and environmentally friendly synthetic methods has driven research into novel routes for pyridine synthesis.

Three-Component Reactions in Pyridine Derivative Synthesis

Three-component reactions (TCRs) represent a powerful strategy for the efficient construction of complex molecules like pyridine derivatives from simple starting materials in a single step. nih.govresearchgate.net These reactions offer significant advantages by minimizing waste, reducing reaction times, and simplifying purification processes.

One of the most well-known multicomponent reactions for pyridine synthesis is the Hantzsch pyridine synthesis. taylorfrancis.comyoutube.com The classical Hantzsch reaction is a four-component reaction, but modified three-component versions are highly efficient for creating nonsymmetrical pyridines. taylorfrancis.com A mechanistically unique three-component synthesis can yield a variety of functionalized pyridine derivatives in fair to excellent yields. nih.gov This approach can involve the reaction of an alkoxyallene, a nitrile, and a carboxylic acid. nih.gov

Another example is a base-catalyzed, metal-free three-component reaction of ynals, isocyanates, and amines or alcohols, which provides highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Such methods are valuable for producing compounds with multiple functional groups, which could be precursors for this compound. The table below summarizes a selection of three-component reactions for pyridine synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Alkoxyallene | Nitrile | Carboxylic Acid | Not specified | Functionalized Pyridines |

| Ynal | Isocyanate | Amine/Alcohol | Base-catalyzed | Highly Decorated Pyridines |

| Meldrum's Acid Derivative | Pyridine-N-oxide | Nucleophile | TsCl, Et3N, then NaOMe | Substituted Pyridylacetic Acid Derivatives |

This table presents generalized data from various sources on three-component reactions for synthesizing pyridine derivatives. nih.govorganic-chemistry.orgacs.org

The dual reactivity of reagents like Meldrum's acid derivatives in three-component processes has also been exploited. acs.org They can act first as a nucleophile to substitute an activated pyridine-N-oxide, and then as an electrophile to trigger ring-opening and decarboxylation, leading to substituted pyridylacetic acid derivatives. acs.org

Emerging Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact. citedrive.comnih.gov These approaches focus on the use of environmentally benign solvents, green catalysts, and energy-efficient reaction conditions. researchgate.net

Key green strategies in pyridine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Use of Green Catalysts: Iron-catalyzed cyclization of ketoxime acetates and aldehydes is a facile method for the green synthesis of substituted pyridines. rsc.org Iron catalysts are advantageous due to their low cost, abundance, and low toxicity.

Environmentally Friendly Solvents: The use of less hazardous solvents or solvent-free conditions minimizes waste and environmental pollution. researchgate.net Deep eutectic solvents (DES) are gaining attention as green reaction media. researchgate.net

One-Pot Multicomponent Reactions: As discussed previously, these reactions are inherently green as they reduce the number of synthetic steps and purification stages, thus saving energy and reducing waste. researchgate.netnih.gov

The table below highlights some green chemistry approaches used in pyridine synthesis.

| Green Approach | Example Reaction | Catalyst/Solvent | Advantages |

| Microwave Irradiation | Synthesis of 3-pyridine derivatives | - | Reduced reaction time, efficiency |

| Green Catalyst | Cyclization of ketoxime acetates and aldehydes | FeCl3 | Low toxicity, cost-effective |

| Alternative Solvents | Condensation of β-oxodithioesters, uracil, and aldehydes | Deep Eutectic Solvent (DES) | Low toxicity, environmentally friendly |

This table summarizes various green chemistry techniques applied to the synthesis of pyridine derivatives. researchgate.netnih.govrsc.org

These sustainable methods are pivotal for the future of chemical manufacturing, offering pathways to synthesize complex molecules like this compound with minimal environmental consequence. citedrive.comnih.gov

Spectroscopic and Structural Elucidation of 5 Hydroxypyridine 3,4 Dicarboxylic Acid Systems

Advanced Spectroscopic Characterization Techniques

Detailed experimental data for 5-Hydroxypyridine-3,4-dicarboxylic acid using the following techniques could not be located. The sections below outline the general principles of these methods as they would apply to the characterization of this compound.

Vibrational Spectroscopy Applications (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of a compound.

For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (O=C-OH), and pyridine (B92270) ring (C=N, C=C) functional groups. Key vibrational modes would include:

O-H stretching: A broad band, typically in the region of 3500-2500 cm⁻¹, arising from the hydroxyl group and the hydrogen-bonded carboxylic acid dimers.

C=O stretching: A strong, sharp band around 1700 cm⁻¹ from the carbonyl of the carboxylic acid groups.

C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

C-O stretching and O-H bending: Bands in the fingerprint region (below 1400 cm⁻¹) corresponding to the carboxylic acid and phenol (B47542) groups.

Raman spectroscopy would provide complementary information. The pyridine ring vibrations are typically strong in Raman spectra. The symmetric stretching of the carboxyl groups would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the two protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group. Signals for the acidic protons of the carboxyl groups and the hydroxyl group would also be present, though their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The pyridine ring would show five distinct signals, and the two carboxylic acid carbons would also have characteristic chemical shifts, typically in the range of 160-180 ppm. The positions of the signals would provide insight into the electronic environment of each carbon atom.

Mass Spectrometry (EI-MS, ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are common.

EI-MS: This technique would likely show a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns, such as the loss of water (H₂O) or carbon dioxide (CO₂), would provide further structural information.

ESI-MS: As a softer ionization technique, ESI-MS would be well-suited for this polar molecule, likely showing prominent peaks for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like the pyridine ring. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands would be influenced by the substituent groups and the pH of the solution.

Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs light. Many pyridine derivatives are known to be fluorescent. The fluorescence properties of this compound, including its excitation and emission wavelengths and quantum yield, would depend on its specific electronic structure and environment.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination for this compound would provide:

Exact bond lengths and angles.

The conformation of the molecule.

Information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups, and π-π stacking of the pyridine rings.

Details of the crystal packing and the formation of supramolecular architectures.

Without experimental data, a detailed analysis for this compound cannot be provided. Further research and publication in this specific area are required to populate these analytical fields.

Intermolecular Hydrogen Bonding Interactions and Their Structural Role

A crystallographic study would provide a detailed table of these interactions, quantifying their structural role.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound This table is illustrative and cannot be completed without experimental data.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O(H)₅–H···O(C₄=O) | - | - | - | - |

| O(C₄O–H)···N₁ | - | - | - | - |

| O(C₃O–H)···O(C₃=O) | - | - | - | - |

Role of π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions would contribute to the stability of the crystal structure. Given the aromatic nature of the pyridine ring, π-stacking interactions are expected. These interactions would likely involve offset or slipped-stack arrangements between parallel pyridine rings of adjacent molecules to minimize electrostatic repulsion. The specific geometry, such as the centroid-to-centroid distance and slip angle, would be determined from the crystal structure. In addition to π-stacking, weaker C–H···O interactions, where hydrogen atoms from the pyridine ring interact with oxygen atoms of the carboxylic acid or hydroxyl groups, would provide further stabilization to the supramolecular assembly.

Tautomerism in the Solid State and its Crystallographic Implications

Hydroxypyridines can exist in tautomeric forms: the enol (hydroxypyridine) form and the keto (pyridone) form. For this compound, this equilibrium would involve the 5-hydroxy group, potentially forming a zwitterionic pyridone structure where the proton from the hydroxyl group moves to the pyridine nitrogen.

Figure 1: Potential Tautomeric Forms

Single-crystal X-ray diffraction is the definitive method for determining which tautomer is present in the solid state. The analysis involves precisely locating the hydrogen atoms and examining the C-O and C-N bond lengths within the pyridine ring. A shorter C-O bond and a longer C-N bond would be indicative of the keto form, whereas a longer C-O and shorter C-N bond would suggest the enol form. The observed tautomer in the crystal is often the one that allows for the most stable network of intermolecular interactions, particularly hydrogen bonds. The crystallization conditions, such as the solvent and pH, can also influence which tautomeric form is captured in the solid state.

Chemical Reactivity and Mechanistic Studies of 5 Hydroxypyridine 3,4 Dicarboxylic Acid

Reactivity of Carboxylic Acid Functional Groups

The presence of two carboxylic acid groups on the pyridine (B92270) ring dictates a significant portion of the reactivity of 5-Hydroxypyridine-3,4-dicarboxylic acid. These groups can undergo reactions typical of carboxylic acids, influenced by the electronic properties of the heterocyclic ring.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comvanderbilt.edu This reaction involves a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group. vanderbilt.eduyoutube.com For carboxylic acids, the hydroxyl group (-OH) is the leaving group. Because the hydroxide (B78521) ion is a poor leaving group, the carbonyl carbon must be activated, typically by protonation of the carbonyl oxygen under acidic conditions, to facilitate nucleophilic attack. libretexts.org

The general mechanism proceeds as follows:

Activation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination: The intermediate collapses, expelling a leaving group (water, in the case of a carboxylic acid) and forming the new substituted product. vanderbilt.edu

In this compound, the electron-withdrawing nature of the pyridine ring nitrogen and the adjacent hydroxyl group can influence the reactivity of the two carboxylic acid groups at positions 3 and 4, potentially making their carbonyl carbons more electrophilic and susceptible to nucleophilic attack.

Esterification:

Esterification is a common nucleophilic acyl substitution reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. rug.nl The Fischer esterification is a classic method for this transformation, which involves heating the carboxylic acid and an excess of alcohol with a strong acid like sulfuric acid. libretexts.orgchemistrysteps.com The reaction is an equilibrium process, and to achieve high yields, water is often removed as it is formed. libretexts.orgmasterorganicchemistry.com The reaction of pyridine carboxylic acids, such as nicotinic or isonicotinic acid, with alcohols in the presence of a strong acid catalyst is a well-established method for producing the corresponding esters. google.com Given this precedent, this compound is expected to react with alcohols under acidic conditions to form mono- or di-esters, depending on the stoichiometry of the reagents.

Amidation:

Amidation involves the reaction of a carboxylic acid with ammonia (B1221849) or a primary or secondary amine to form an amide. vanderbilt.edu Direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable carboxylate salt. Therefore, the carboxylic acid usually needs to be "activated." This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. uomustansiriyah.edu.iqyoutube.com Alternatively, coupling agents can be used to facilitate the direct amidation. lookchemmall.com Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have also been shown to be effective for the direct amidation of dicarboxylic acids, demonstrating tolerance to water and basic products. researchgate.netnih.gov A series of 5-amide substituted pyridine-2-carboxylic acids have been successfully prepared, indicating that amidation is a viable pathway for pyridine carboxylic acids. nih.gov

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid Catalyst (e.g., H₂SO₄), Heat, Removal of Water | Ester |

| Amidation (via Acyl Chloride) | Acyl Chloride + Amine/Ammonia | Often requires a base (e.g., pyridine, NaOH) to neutralize HCl byproduct | Amide |

| Amidation (Direct Coupling) | Carboxylic Acid + Amine | Coupling Agent (e.g., DCC, EDC) or Heterogeneous Catalyst (e.g., Nb₂O₅) | Amide |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. nih.govlibretexts.org This lone pair makes pyridine a weak base, capable of accepting a proton from an acid to form a pyridinium (B92312) salt. quimicaorganica.orgpharmaguideline.com The basicity of the pyridine nitrogen is significantly influenced by the nature and position of substituents on the ring. quimicaorganica.org

Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.

Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic. quimicaorganica.org

In this compound, the ring is substituted with one hydroxyl group and two carboxylic acid groups.

The hydroxyl group (-OH) is generally an activating, electron-donating group through resonance, which would be expected to increase the basicity of the nitrogen.

The carboxylic acid groups (-COOH) are deactivating, electron-withdrawing groups, which decrease the basicity.

The net effect on the basicity of the nitrogen atom will depend on the interplay of these opposing electronic effects. Given the presence of two strong electron-withdrawing carboxylic acid groups, it is anticipated that this compound will be considerably less basic than pyridine itself. The protonation equilibria involve the stepwise protonation of the various basic sites in the molecule. In highly acidic solutions, the pyridine nitrogen will be protonated. The pKa values for pyridine dicarboxylic acids are generally lower than that of pyridine (pKa ≈ 5.2), reflecting the electron-withdrawing nature of the carboxyl groups. libretexts.orgresearchgate.net

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Pyridine | 5.2 | libretexts.org |

| Pyrrole | 0.4 | libretexts.org |

| Imidazole | 6.95 | libretexts.org |

| Quinoline | 4.9 | libretexts.org |

| Isoquinoline | 5.4 | libretexts.org |

Reactivity of the Hydroxyl Group

The term "alcohol" typically refers to a hydroxyl group attached to a saturated carbon atom. The hydroxyl group in this compound is attached to an aromatic pyridine ring, giving it phenolic character. The oxidation of phenols differs significantly from that of aliphatic alcohols. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. khanacademy.orgyoutube.com Strong oxidizing agents like chromic acid (H₂CrO₄), generated from reagents like CrO₃ or Na₂Cr₂O₇ with H₂SO₄, are often used for these transformations. youtube.comvanderbilt.edu Milder, anhydrous reagents like pyridinium chlorochromate (PCC) are used to stop the oxidation of primary alcohols at the aldehyde stage. khanacademy.orgvanderbilt.edu

Phenolic compounds, including hydroxypyridines, are susceptible to oxidation, often leading to the formation of quinone-like structures. For instance, phenol (B47542) can be oxidized to benzoquinone. youtube.com The oxidation of 5-hydroxypyrimidine (B18772) nucleosides has been shown to result in complex product mixtures, including hydantoin (B18101) derivatives, through ring contraction and further transformations. nih.gov The presence of the electron-rich pyridine ring substituted with an activating hydroxyl group makes the molecule susceptible to oxidative processes, which could potentially lead to polymerization or ring-opening reactions under strong oxidizing conditions. The specific oxidation products of this compound would depend heavily on the oxidant used and the reaction conditions.

| Reagent | Common Name/Abbreviation | Oxidizes Primary Alcohols to... | Oxidizes Secondary Alcohols to... |

|---|---|---|---|

| CrO₃ / H₂SO₄, H₂O | Jones Reagent | Carboxylic Acids | Ketones |

| Na₂Cr₂O₇ / H₂SO₄, H₂O | Chromic Acid | Carboxylic Acids | Ketones |

| C₅H₅NH⁺CrO₃Cl⁻ | PCC | Aldehydes | Ketones |

| (C₅H₅N)₂Cr₂O₇ | PDC | Aldehydes or Carboxylic Acids* | Ketones |

| KMnO₄ | Potassium Permanganate | Carboxylic Acids (under harsh conditions) | Ketones |

*The product of PDC oxidation depends on the solvent used.

Detailed Reaction Mechanisms and Pathways

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: a pyridine ring, a hydroxyl group, and two carboxylic acid moieties. This section delves into the mechanistic details of its reactivity, focusing on proton transfer processes and its potential role in addition reactions.

Investigation of Proton Transfer Processes and Tautomeric Equilibria

The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, the key equilibrium is between the enol (hydroxypyridine) form and the keto (pyridinone) form. This equilibrium is sensitive to factors such as solvent polarity and the electronic nature of substituents on the ring. wuxibiology.com

Theoretical investigations on simpler systems like 2-hydroxypyridine (B17775) have shown that while direct intramolecular proton transfer has a high activation energy, the process can be facilitated by solvent molecules (such as water) acting as a bridge, or through the formation of self-associated dimers. pku.edu.cnacs.org These catalyzed pathways significantly lower the energy barrier for tautomerization. Given the presence of two carboxylic acid groups in this compound, both intramolecular and intermolecular hydrogen bonding networks are expected to play a crucial role in mediating proton transfer and stabilizing different tautomeric forms.

The plausible tautomeric and zwitterionic structures of this compound are presented below. The equilibrium between these forms is dynamic and dependent on the chemical environment.

Table 1: Plausible Tautomeric and Zwitterionic Forms of this compound

| Form | Structure | Description |

|---|---|---|

| A |  |

The neutral hydroxypyridine (enol) form. |

| B |  |

The neutral pyridinone (keto) form. |

| C |  |

A zwitterionic form with a protonated pyridine nitrogen and a deprotonated carboxylic acid. |

| D |  |

A zwitterionic form with a deprotonated hydroxyl group and a protonated pyridine nitrogen. |

Note: The images are illustrative representations of the core tautomeric structures.

Addition Reactions to Unsaturated Systems (e.g., Michael Acceptors)

In principle, the pyridine ring of this compound is electron-deficient, a characteristic that is further enhanced by the two electron-withdrawing carboxylic acid groups. This electronic feature could potentially render the ring susceptible to nucleophilic attack. However, its role as either a Michael donor or acceptor is not straightforward.

For this compound to act as a Michael donor, a nucleophilic center would need to be generated. This could potentially occur through deprotonation of the ring or a side chain, but the acidity of the carboxylic acid protons would likely interfere.

Conversely, for it to function as a Michael acceptor, it would need to possess an activated unsaturated system. While the pyridine ring itself can undergo nucleophilic addition, it does not fit the classical definition of a Michael acceptor. Research on related pyridine systems has shown that vinylpyridines can act as effective Michael acceptors. nih.gov Additionally, the synthesis of functionalized 2-pyridones has been achieved through reactions involving a Michael addition step. rsc.orgresearchgate.net

Given the lack of direct experimental evidence, the reactivity of this compound in Michael addition reactions remains a subject for future investigation. The complex interplay of its multiple functional groups would likely lead to complex reactivity patterns that cannot be simply extrapolated from simpler pyridine derivatives.

In-depth Analysis of this compound in Coordination Chemistry Remains a Developing Field

A comprehensive review of scientific literature reveals a notable scarcity of specific research focused on the coordination chemistry of the compound this compound. Despite significant interest in the broader class of pyridine dicarboxylic acids for constructing metal-organic frameworks (MOFs) and coordination polymers, this particular isomer has not been extensively studied or reported in available databases and peer-reviewed publications.

The unique positioning of a hydroxyl group and two adjacent carboxylic acid functionalities on the pyridine ring suggests that this compound would be a highly versatile ligand for creating complex supramolecular structures. The nitrogen atom of the pyridine ring, along with the oxygen atoms from the hydroxyl and two carboxylate groups, provides multiple potential binding sites for metal ions. This arrangement could facilitate various coordination modes, including monodentate, bidentate, and polydentate interactions, and enable the formation of stable chelate rings and bridging structures between metal centers.

While detailed experimental data for this compound is not available, research on analogous pyridine dicarboxylic acid ligands offers general insights into the principles that would govern its behavior. For instance, studies on related isomers like pyridine-3,5-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid demonstrate their utility as building blocks for 1D, 2D, and 3D coordination polymers. researchgate.netrsc.orgnih.govmdpi.comresearchgate.net The final dimensionality and topology of such structures are typically influenced by factors such as the coordination geometry of the metal ion, the solvent system used during synthesis, temperature, and the presence of auxiliary ligands. nih.govmdpi.com

The stability and thermodynamic properties of metal complexes are fundamentally linked to the ligand's structure and the nature of the metal-ligand bond. wikipedia.org The chelate effect, where a multidentate ligand binds to a central metal ion to form multiple rings, generally leads to significantly more stable complexes compared to those formed with monodentate ligands. Given its potential to form multiple chelate rings, it is hypothesized that this compound would form highly stable complexes with a variety of metal ions. However, without specific experimental determination of stability constants for this ligand, any discussion of its thermodynamic profile remains speculative.

Coordination Chemistry and Supramolecular Assembly with 5 Hydroxypyridine 3,4 Dicarboxylic Acid Ligands

Stability and Thermodynamics of Metal Complexes

Potentiometric Studies of Complex Formation

Potentiometric titration is a fundamental technique employed to determine the stability constants of metal complexes in solution. This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curves provide data on the protonation constants of the ligand and the stepwise formation constants of the metal-ligand complexes. kuey.netrjpbcs.com The stability of a metal complex is quantified by its formation constant (β), which is the equilibrium constant for the complexation reaction. A higher value for the stability constant indicates a more stable complex. scispace.comwikipedia.org

While specific potentiometric data for 5-Hydroxypyridine-3,4-dicarboxylic acid are not extensively detailed in the available literature, studies on analogous pyridine-dicarboxylic acid derivatives provide insight into the expected behavior. For instance, the Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metals, is generally followed, with the order of stability often being Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net

The determination of stability constants is crucial for understanding the behavior of these complexes in various applications, from biological systems to materials science. The general process involves the stepwise addition of the ligand to the metal ion in solution, as depicted in the following equilibria:

M + L ⇌ ML (Stepwise stability constant, K₁)

ML + L ⇌ ML₂ (Stepwise stability constant, K₂)

...

MLₙ₋₁ + L ⇌ MLₙ (Stepwise stability constant, Kₙ)

Table 1: Illustrative Stability Constants of Metal Complexes with Related Ligands

| Metal Ion | Ligand | Log K₁ | Log K₂ | Reference |

| Fe(II) | Substituted Coumarin | 4.85 | 3.90 | rjpbcs.com |

| Cu(II) | Malic Acid | 3.40 | - | asianpubs.org |

| Ni(II) | Malic Acid | 2.80 | - | asianpubs.org |

| Mn(II) | Malic Acid | 2.55 | - | asianpubs.org |

Note: This table provides examples of stability constants for related ligands to illustrate typical values obtained through potentiometric studies. The data does not pertain to this compound.

Influence of Substituents on Complex Stability

The stability of metal complexes can be significantly influenced by the nature and position of substituents on the ligand. In the case of this compound, the hydroxyl (-OH) group is expected to play a crucial role in the coordination and stability of the resulting complexes.

The electron-donating nature of the hydroxyl group can increase the basicity of the pyridine (B92270) nitrogen and the carboxylate groups, thereby enhancing the strength of the coordination bonds with metal ions. Furthermore, the hydroxyl group itself can act as a coordination site, participating in the formation of chelate rings, which generally leads to more stable complexes—a phenomenon known as the chelate effect. wikipedia.org

Studies on similar ligands have demonstrated the impact of substituents. For example, the introduction of electron-withdrawing groups, such as a nitro group, can lower the basicity of the coordinating groups, leading to a decrease in the stability constants of the corresponding metal complexes. Conversely, electron-donating groups tend to increase the stability of the complexes. The position of the substituent is also critical, as it can influence the steric hindrance around the coordination sites and the ability of the ligand to adopt the necessary conformation for complexation.

Heterometallic and Mixed-Ligand Coordination Systems

The versatility of pyridine-dicarboxylic acid ligands extends to the construction of heterometallic and mixed-ligand coordination systems. These systems are of particular interest as they can exhibit unique magnetic, luminescent, and catalytic properties arising from the synergistic interactions between different metal centers or between the primary ligand and ancillary ligands.

Heterometallic Systems:

The compartmental nature of some coordination complexes formed by pyridine-dicarboxylic acid derivatives allows for the incorporation of two different metal ions, leading to the formation of heterometallic coordination polymers. For instance, a series of Zn-4f heterometallic coordination polymers have been synthesized using a flexible mixed-donor dicarboxylate ligand derived from pyridine. nih.gov These compounds feature two-dimensional networks containing one-dimensional heterometallic double-stranded chains. The luminescence and magnetic properties of these materials were found to be dependent on the specific lanthanide ion incorporated. nih.gov

Mixed-Ligand Systems:

The coordination sphere of a metal ion bound to a primary ligand like this compound can be further modified by the introduction of ancillary or co-ligands. These mixed-ligand systems can lead to the formation of coordination polymers with diverse topologies and functionalities.

For example, a two-dimensional cobalt(II) coordination polymer has been synthesized using pyridine-3,4-dicarboxylic acid and 2,2-bipyridine as a co-ligand. mdpi.com In this structure, the cobalt centers are connected by the pyridine-3,4-dicarboxylate ligands to form layers, which are further linked into a three-dimensional supramolecular architecture through π–π stacking interactions involving the 2,2-bipyridine ligands. mdpi.com Similarly, a polymeric manganese(III) complex has been prepared with pyridine-2,3-dicarboxylic acid and 4,4'-bipyridine (B149096), where the 4,4'-bipyridine acts as a bridging ligand to form polymeric chains. ijcm.ir The use of different N-donor co-ligands can drive structural alterations in the resulting coordination polymers. acs.orgnih.gov

Table 2: Examples of Heterometallic and Mixed-Ligand Systems with Related Pyridine-Dicarboxylic Acid Ligands

| System Type | Metal Ions | Primary Ligand | Ancillary Ligand | Resulting Structure | Reference |

| Heterometallic | Zn(II), Ln(III) | 3-(pyridin-3-yl-oxy)benzene-1,2-dicarboxylic acid | - | 2D Coordination Polymer | nih.gov |

| Mixed-Ligand | Co(II) | Pyridine-3,4-dicarboxylic acid | 2,2-bipyridine | 2D Coordination Polymer | mdpi.com |

| Mixed-Ligand | Mn(III) | Pyridine-2,3-dicarboxylic acid | 4,4'-bipyridine | 1D Polymeric Chains | ijcm.ir |

| Mixed-Ligand | Co(II)/Ni(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Pyridine | 2D Coordination Polymer | acs.orgnih.gov |

These examples underscore the rich structural chemistry that can be accessed through the use of this compound and its derivatives in the design of advanced coordination materials.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical study of this compound. These methods are used to predict the molecule's behavior at an electronic level.

Geometry optimization is a computational process to find the lowest-energy arrangement of atoms in a molecule. For this compound, this involves determining the most stable conformation by considering the spatial arrangement of the hydroxyl and two carboxylic acid groups attached to the pyridine ring. The planarity of the dihydropyridine ring is a key feature, and its structural parameters can be precisely determined using single-crystal X-ray diffraction, with computational methods providing complementary data. ekb.eg

Studies on related pyridine carboxylic acid derivatives show that intramolecular hydrogen bonds are crucial in stabilizing specific conformations. sci-hub.box For instance, in hydroxypyridine-carboxylic acids where the hydroxyl and carboxyl groups are adjacent, an intramolecular hydrogen bond can readily form. acs.orgunipd.it This interaction significantly influences the molecule's shape and stability.

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) and Angles (°) for a Dihydropyridine Derivative Note: This table is representative of the type of data obtained from DFT calculations and X-ray crystallography for similar structures.

| Parameter | DFT/B3LYP | Crystal |

| C2-N1-C6 | 122.9° | 123.4° |

| C2-C3 | 1.39 Å | 1.38 Å |

| C3-C4 | 1.52 Å | 1.51 Å |

| C4-C5 | 1.52 Å | 1.51 Å |

| C5-C6 | 1.38 Å | 1.39 Å |

Data adapted from studies on similar 1,4-dihydropyridine structures.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they dictate the molecule's ability to donate or accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg

DFT calculations are employed to determine the energies of these frontier orbitals. For a related dihydropyridine derivative, the calculated HOMO and LUMO energies were -5.83 eV and -1.32 eV, respectively, resulting in an energy gap of 4.34 eV. ekb.eg This value suggests high chemical reactivity and low kinetic stability. ekb.eg The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. ekb.eg

Table 2: Calculated Electronic Properties of a Dihydropyridine Derivative

| Property | Value (eV) |

| HOMO Energy | -5.83 |

| LUMO Energy | -1.32 |

| Energy Gap (Egap) | 4.34 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on a similar structure. ekb.eg

Analysis of Aromaticity and its Relationship to Tautomerism

Aromaticity, a property of cyclic, planar molecules with delocalized π-electrons, is central to the stability of the pyridine ring. However, this aromaticity is intrinsically linked to the molecule's tautomeric forms. This compound can exist in different tautomeric forms, primarily the enol (hydroxy) form and the keto (zwitterionic) form. acs.orgunipd.it

The transition between these forms involves a proton transfer and significantly alters the electron distribution within the pyridine ring. acs.orgunipd.it The formation of the keto tautomer can lead to a partial or complete loss of the ring's aromaticity. acs.orgunipd.it Computational studies, using indices like the Bird index calculated from atomic distances, have found a correlation between the position of the intramolecularly bonded hydrogen atom and the aromaticity of the pyridine ring. acs.orgunipd.it Generally, the tautomeric equilibrium is influenced by the electronic and steric effects of substituents on the ring. acs.orgunipd.it While the tautomeric equilibrium is often shifted towards the less aromatic tautomer, the specific balance depends on various factors. quimicaorganica.org

Tautomeric Equilibria and Proton Transfer Dynamics

The interconversion between tautomers is a dynamic process involving the transfer of protons. Understanding this equilibrium is key to predicting the compound's behavior in different chemical environments.

Intramolecular proton transfer (IPT) is a fundamental reaction that can occur in this compound, for instance, between the hydroxyl group and the pyridine nitrogen or a carboxyl oxygen. acs.orgunipd.it Due to the adjacent positioning of the hydroxyl and carboxyl groups, the hydroxyl proton is often involved in an intramolecular hydrogen bond, which facilitates its transfer to form the keto or enol tautomer. acs.orgunipd.it

Computational studies on similar molecules, like 6-hydroxypicolinic acid, have used DFT to model the transition state and energy barrier for this enol-to-keto conversion. scispace.com Such studies map the potential energy surface of the reaction, revealing the mechanism and energetics of the proton transfer. scispace.com In some related pyridine dicarboxylic acids, the first proton transfer is assumed to be intramolecular. nih.gov

The solvent environment can dramatically influence tautomeric equilibria. mdpi.com Polar solvents can stabilize more polar tautomers, such as the zwitterionic keto form, through interactions like hydrogen bonding, potentially altering the tautomeric preference. mdpi.comnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. mdpi.com Studies on similar heterocyclic systems show that solvation can enhance the properties of substituent groups and affect the aromaticity of the rings. mdpi.comnih.gov For instance, in aminopurines, aromaticity generally increases in polar solvents. nih.gov Theoretical investigations on 3-hydroxy-2-mercaptopyridine indicated that the energy barrier for proton transfer decreases significantly when mediated by a solvent molecule like ethanol. nih.gov Similarly, for the 3-pyridone/3-hydroxypyridine system, the hydrophobic environment inside cyclodextrin cavities was shown to shift the equilibrium towards the enol tautomer. elsevierpure.com

Advanced Applications and Functional Materials Derived from 5 Hydroxypyridine 3,4 Dicarboxylic Acid

Precursors in Fine Chemical Synthesis

The molecular architecture of 5-hydroxypyridine-3,4-dicarboxylic acid makes it a versatile starting point for constructing more complex molecules, including essential nutrients and precursors for pharmacologically active compounds.

Role as an Intermediate in the Synthesis of Essential Vitamins (e.g., Vitamin B6)

A derivative of this compound is a key intermediate in an alternative synthesis pathway for pyridoxine (B80251), a vitamer of Vitamin B6. nih.gov Specifically, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester is used as the direct precursor. nih.gov Vitamin B6 is a crucial water-soluble vitamin that plays an essential role in numerous amino acid biochemical pathways in the body. nih.govwikipedia.org

In this synthetic route, the two carboxylic acid groups of the diethyl ester intermediate are reduced to hydroxyl groups. nih.gov Research has demonstrated the successful reduction of this key intermediate using silane-based reducing agents like diethoxymethylsilane (B37029) or polymethylhydrosiloxane (B1170920) (PMHS) to yield pyridoxine. nih.gov The process involves a fluoride-catalyzed hydrosilylation reaction, which is heated for an extended period to achieve the reduction of the ester groups to alcohols. nih.gov This method provides an alternative to the traditional industrial synthesis, which often relies on a Diels-Alder reaction involving an oxazole (B20620) diene. nih.gov

The table below summarizes the experimental findings for the reduction of the key intermediate to Vitamin B6.

| Reducing Agent | Equivalents | Catalyst (mol%) | Temperature (°C) | Time (h) | Product |

| MeSiH(OEt)₂ | 18 | Bu₄NF (1.2 equiv) | 22 | 24 | Vitamin B₆ |

| MeSiH(OEt)₂ | 30 | Bu₄NF (10) | 100 | 24 | Vitamin B₆ |

| PMHS | 8 | Bu₄NF (10) | 22 | 24 | No Reaction |

| Data sourced from a study on silane (B1218182) reduction for Vitamin B6 synthesis. nih.gov |

This application underscores the importance of the this compound scaffold in accessing biologically vital molecules.

Building Blocks for Pharmaceutical Precursors (General)

While specific, widespread applications of this compound as a direct precursor in pharmaceuticals are not extensively documented in the available research, the broader class of pyridine (B92270) derivatives is fundamental to medicinal chemistry. ontosight.ai Pyridine rings are a common feature in many pharmaceutical drugs. The functional groups present on this compound (hydroxyl, two carboxylates, and the pyridine nitrogen) offer multiple reactive sites for building more complex, biologically active molecules.

Structures related to this compound, such as 3,4-dihydro-2(1H)-pyridones, are recognized as "privileged structures" and important synthetic precursors for a variety of bioactive compounds. mdpi.com The inherent reactivity of the pyridine dicarboxylic acid framework allows it to be a scaffold for designing and synthesizing new chemical entities with potential therapeutic applications. ontosight.ai

Development of Functional Materials

The same structural features that make this compound a useful synthetic precursor also enable its use as a component in functional materials, where its geometry and coordination ability can be exploited to create ordered, high-performance structures.

Applications in Polymer and Coating Science (General)

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. While other bio-based dicarboxylic acids, such as 2,5-furandicarboxylic acid, have been extensively studied as renewable alternatives to petroleum-based monomers for polymers like PET, the application of this compound in this field is less explored. mdpi.comnih.gov

However, the thermal stability of the parent compound, 3,4-pyridinedicarboxylic acid, is known to be high, which is a critical prerequisite for the high-temperature polycondensation reactions used in polymer manufacturing. The rigid, aromatic nature of the pyridine ring can impart desirable properties such as high thermal stability and mechanical strength to the resulting polymer backbone. The hydroxyl group offers an additional site for potential post-polymerization modification, which could be used to alter surface properties for coatings or to introduce cross-linking.

Design of Metal-Organic Frameworks for Specific Material Functions

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyridine dicarboxylic acids are a widely used class of ligands for constructing MOFs due to their rigidity and the presence of both nitrogen and oxygen donor atoms, which can bind to metal centers to form stable, porous structures. researchgate.netrsc.org

Numerous MOFs and coordination polymers have been successfully synthesized using isomers of the target compound, such as 3,5-pyridinedicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid. rsc.orgnih.govresearchgate.net Furthermore, the non-hydroxylated parent compound, 3,4-pyridinedicarboxylic acid, has been used to synthesize two-dimensional coordination polymers with cobalt(II) and copper(II). researchgate.net In these structures, the carboxylate groups and the pyridine nitrogen atom coordinate with the metal centers to create extended networks. researchgate.net

The structural features of this compound—its specific bond angles and multiple coordination sites—make it a highly promising candidate for designing novel MOFs. The hydroxyl group could influence the final structure and introduce specific functionality to the pores of the MOF, potentially leading to materials with tailored functions in gas storage, separation, or catalysis.

Luminescent Properties of Coordination Compounds for Sensor Development

Many coordination compounds, particularly those involving transition metals with d¹⁰ electron configurations (like Zn(II) and Cd(II)) or lanthanide ions, exhibit luminescence. rsc.orgresearchgate.net The emission of light arises from electronic transitions, which can be influenced by the coordination environment of the metal ion and the nature of the organic ligand. This phenomenon is the basis for developing chemical sensors, where the presence of a target analyte interacts with the coordination compound and causes a detectable change (quenching or enhancement) in its luminescence. researchgate.net

Coordination polymers based on various pyridine dicarboxylic acid isomers have been shown to possess interesting photoluminescent properties. researchgate.net For example, a zinc-based coordination polymer derived from 2,6-pyridinedicarboxylic acid has been investigated as a potential fluorescence sensor for detecting specific ions and antibiotics in solution. researchgate.net The aromatic pyridine ring of the ligand is crucial, as it can facilitate ligand-centered electronic transitions or energy transfer processes that lead to luminescence.

Given these precedents, coordination compounds derived from this compound are expected to be luminescent. The specific electronic properties conferred by the hydroxyl group and the 3,4-dicarboxylate substitution pattern could be harnessed to create novel sensors for detecting metal ions or small organic molecules.

Applications in Biochemical Research as Molecular Probes (General)

The inherent chemical functionalities of hydroxypyridine dicarboxylic acids make them valuable scaffolds for developing molecular probes. The pyridine ring, combined with hydroxyl and carboxyl groups, provides opportunities for metal coordination, hydrogen bonding, and further chemical modification. These characteristics allow for the design of molecules that can interact with specific biological targets, enabling the study of complex biochemical processes.

The pyridine carboxylic acid framework is a versatile and privileged scaffold in medicinal chemistry for the development of enzyme inhibitors. nih.gov The carboxylic acid groups can mimic the substrates of certain enzymes and can coordinate with metal ions in the active sites of metalloenzymes. nih.gov The ease of substitution on the pyridine ring allows for the fine-tuning of a compound's activity and selectivity. nih.gov

Derivatives of pyridine dicarboxylic acid have been successfully identified as potent inhibitors for a variety of enzymes. For instance, [2,2'-bipyridine]-5,5'-dicarboxylic acid was reported as the most potent inhibitor of prolyl 4-hydroxylase in its class, with an IC50 value of 0.19 µM. nih.gov Similarly, 5-amide substituted pyridine-2-carboxylic acids have shown inhibitory activity against the same enzyme, with potencies comparable to pyridine-2,5-dicarboxylic acid. nih.gov The general class of pyridine carboxylic acids has been explored for the inhibition of a wide range of enzymes, including kinases, urease, tyrosinase, and histone demethylases. nih.gov

Given these precedents, this compound represents a promising candidate for screening as an enzyme inhibitor. Its structure could be particularly effective against metalloenzymes, where the hydroxyl and dual carboxylate groups could act as a tridentate chelator for active site metal ions, a strategy that has proven effective for inhibiting enzymes like metallo-β-lactamases. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyridine Dicarboxylic Acid Analogs

| Compound | Target Enzyme | Activity |

| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | Prolyl 4-hydroxylase | IC50 = 0.19 µM nih.gov |

| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | Potent inhibitor nih.gov |

| Pyridine-2,4-dicarboxylic acid derivatives | JMJD2E (Histone Demethylase) | Active inhibitors nih.gov |

| 1-Hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM2 (Metallo-β-lactamase) | Ki = 13 nM nih.gov |

The arrangement of a hydroxyl group and two carboxylic acid groups on a pyridine ring creates a powerful motif for the chelation of metal ions. Hydroxypyridine carboxylic acids (HPCs) and their derivatives are actively investigated as chelating agents, particularly for therapeutic applications such as treating metal overload diseases. scispace.com

Studies on 4-hydroxy-3,5-pyridinedicarboxylic acid have demonstrated its strong coordination properties with trivalent metal ions like Iron (Fe(III)) and Aluminum (Al(III)), as well as divalent ions such as Copper (Cu(II)) and Zinc (Zn(II)). scispace.com The second carboxylate group, in particular, can enhance the affinity for hard metal ions compared to analogous monocarboxylic acids. scispace.com This makes such compounds potential candidates for chelation therapy. scispace.com

The chelating capability of pyridine dicarboxylic acids is also utilized in materials science. For example, 4-hydroxypyridine-2,6-dicarboxylic acid has been used as a ligand to synthesize metal-organic frameworks (MOFs) with zinc and lanthanide ions. nih.gov The hydroxyl group in these structures plays a crucial role, participating in coordination with the metal ions and influencing the final supramolecular architecture of the framework. nih.gov Similarly, pyridine-2,6-dicarboxylic acid is a well-known chelating agent used to complex with a range of heavy metal ions, including Cu(II), Zn(II), Nickel(II), and Cadmium(II). researchgate.net

Based on these findings, this compound is expected to be a strong chelating agent, capable of forming stable complexes with a variety of metal ions, making it a valuable tool for research into metal ion sequestration and potentially for the development of new materials or therapeutic agents.

Table 2: Metal Ion Chelation by Structurally Related Pyridine Dicarboxylic Acids

| Chelating Agent (Ligand) | Metal Ions Sequestered |

| 4-Hydroxy-3,5-pyridinedicarboxylic acid | Fe(III), Al(III), Cu(II), Zn(II) scispace.com |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III), Gd(III), Dy(III), Er(III) nih.gov |

| Pyridine-2,6-dicarboxylic acid | Cu(II), Zn(II), Ni(II), Cd(II), Pb(II) researchgate.net |

| Hydroxypyridinones | Fe(III), Al(III), Cu(II), Zn(II) researchgate.netrsc.org |

Utilization as Analytical Standards and Reagents

Compounds such as this compound serve as fundamental building blocks and reagents in synthetic chemistry. Chemical suppliers list a variety of hydroxypyridine carboxylic acids for research and development purposes, highlighting their role as precursors in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries. chemimpex.com For example, 5-Hydroxy-pyridine-2-carboxylic acid is noted as an important intermediate for pharmaceuticals targeting neurological disorders and for formulating agrochemicals. chemimpex.com

While specific applications of this compound as a certified analytical standard are not widely documented, compounds of this class are essential for research and quality control. They can be used as reference compounds in chromatographic techniques like HPLC or as starting materials for creating libraries of compounds for drug discovery screening. The availability of related isomers like 4-Hydroxypyridine-2,6-dicarboxylic acid and 3,4-Pyridinedicarboxylic acid from commercial sources underscores their utility as reagents in chemical research. bldpharm.comchemicalbook.com

Q & A

Q. What analytical workflows ensure reproducible characterization of this compound?

- Step-by-Step Protocol :

Synthesis Validation : Confirm reaction completion via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1).

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1).

Crystallization : Slow evaporation from ethanol.

Characterization : Combine ¹H/¹³C NMR, FT-IR, and elemental analysis.

Advanced Analysis : SC-XRD for structural elucidation; TGA-DSC for thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.